3,6-Difluoro-2-hydroxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-difluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHSZDCTILICIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650399 | |

| Record name | 3,6-Difluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749230-37-3 | |

| Record name | 3,6-Difluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 749230-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Difluoro-2-hydroxybenzoic Acid: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 3,6-difluoro-2-hydroxybenzoic acid, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. We will dissect its molecular architecture, delve into the nuances of its chemical bonding, and explore the electronic interplay of its functional groups, which collectively define its reactivity and utility as a synthetic building block.

Core Molecular Identity

This compound is a derivative of salicylic acid (2-hydroxybenzoic acid), distinguished by the presence of two fluorine atoms on the benzene ring. These substituents profoundly influence the molecule's electronic properties, acidity, and intermolecular interactions.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3,6-Difluorosalicylic acid |

| CAS Number | 749230-37-3[1] |

| Molecular Formula | C₇H₄F₂O₃[2] |

| Molecular Weight | 174.10 g/mol [3] |

| Canonical SMILES | C1=CC(=C(C(=C1F)C(=O)O)O)F[2] |

Dissecting the Chemical Structure & Bonding

The unique characteristics of this compound arise from the specific arrangement and electronic nature of its constituent atoms and functional groups.

Molecular Geometry and Hybridization

The core of the molecule is a planar benzene ring, a consequence of the sp² hybridization of its six carbon atoms. This hybridization results in a framework of sigma (σ) bonds and a delocalized pi (π) system above and below the plane of the ring. The carbon atom of the carboxylic acid group is also sp² hybridized, while the oxygen atoms of the hydroxyl and carbonyl groups are sp³ hybridized.

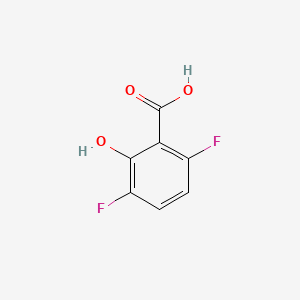

Caption: 2D structure of this compound.

The Critical Role of Intramolecular Hydrogen Bonding

A defining feature of 2-hydroxybenzoic acids is the formation of a strong intramolecular hydrogen bond between the hydrogen of the ortho-hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction forms a stable six-membered pseudo-ring.

This internal hydrogen bond has several significant consequences:

-

Increased Acidity: It stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to its meta and para isomers.[4] For instance, 2,4,6-trihydroxybenzoic acid, which has two ortho-hydroxyl groups, is a remarkably strong carboxylic acid (pKa1 = 1.68) due to the stabilization of the conjugate base by two strong intramolecular hydrogen bonds.[5][6]

-

Conformational Rigidity: The hydrogen bond locks the carboxyl group in a planar conformation with the benzene ring, conferring a rigid geometry upon the molecule.[5]

-

Physical Properties: By satisfying hydrogen bonding potential within the molecule, it reduces the extent of intermolecular hydrogen bonding. This typically leads to a lower melting point compared to isomers like 4-hydroxybenzoic acid, where only intermolecular hydrogen bonds are possible.[7][8]

Caption: Electronic effects of substituents on the aromatic ring.

The cumulative effect of two strongly withdrawing fluorine atoms and a deactivating carboxyl group makes the aromatic ring in this compound significantly electron-deficient. This has profound implications for its chemical reactivity.

Synthesis and Application in Drug Discovery

Synthetic Considerations

The synthesis of substituted hydroxybenzoic acids often involves nucleophilic aromatic substitution on highly halogenated precursors or functional group interconversions. For instance, a general approach for similar compounds involves the reaction of a trifluorobenzoic acid with sodium hydroxide, where one fluorine atom is displaced by a hydroxyl group. [9][10]Other routes may involve steps like nitration, reduction, diazotization, and hydrolysis on a suitable difluorinated benzoic acid precursor. [11] Illustrative Experimental Protocol: Synthesis of a Difluoro-hydroxybenzoic Acid Derivative

This protocol is adapted from the synthesis of 3,4-Difluoro-2-hydroxybenzoic acid and serves as a representative example of the synthetic strategy. [9][10]

-

Reaction Setup: To a solution of a suitable trifluorobenzoic acid precursor (e.g., 2,3,4-trifluorobenzoic acid, 1.0 eq) in a high-boiling polar aprotic solvent (e.g., dimethylimidazolidinone), add solid sodium hydroxide (approx. 4.0 eq) portion-wise under cooling (ice bath) and stirring.

-

Heating: After the addition is complete, heat the reaction mixture to 120 °C for approximately 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Acidification: Carefully neutralize the mixture to a pH of 5-6 with 2N hydrochloric acid. This will precipitate the product.

-

Isolation: Collect the resulting solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the desired difluoro-2-hydroxybenzoic acid.

Relevance in Drug Development

Fluorinated aromatic compounds are cornerstones of modern medicinal chemistry. The incorporation of fluorine atoms into a drug candidate can significantly enhance its pharmacological profile:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also act as a hydrogen bond acceptor.

-

Lipophilicity and Permeability: Strategic fluorination can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and the blood-brain barrier. [12] Derivatives of fluorinated benzoic acids are used as key intermediates in the synthesis of a wide array of pharmaceuticals, including antimicrobial agents and potential prodrugs for enzyme-directed therapies. [9][11]

Conclusion

This compound is a molecule whose properties are dictated by a sophisticated interplay of structural rigidity and potent electronic effects. The intramolecular hydrogen bond creates a stable, planar conformation, while the powerful electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group defines the reactivity of the aromatic system. For drug development professionals and synthetic chemists, understanding these fundamental principles is crucial for leveraging this and similar fluorinated building blocks to design next-generation therapeutics with enhanced properties.

References

-

Chemistry Guru. (n.d.). Intramolecular vs Intermolecular Hydrogen Bond. Retrieved from [Link]

-

Filo. (2025). 2 hydroxy benzoic acid do not show intramolecular hydrogen bonding due to.... Retrieved from [Link]

-

Chemistry Guru. (2019, June 10). Intramolecular versus Intermolecular Hydrogen Bond [Video]. YouTube. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H4F2O3). Retrieved from [Link]

-

Mondal, S., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Retrieved from [Link]

-

Groom, C. R., et al. (2022). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

-

D'auria, M., et al. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules. Retrieved from [Link]

-

Mondal, S., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Retrieved from [Link]

-

Herrebout, W., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Kiran, B. R., et al. (2014). 3,4-Difluoro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Lampert, H., Mikenda, W., & Karpfen, A. (n.d.). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry. Retrieved from [Link]

-

Soderberg, T. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Chemistry LibreTexts. Retrieved from [Link]

-

Stenutz. (n.d.). 3,5-difluoro-2-hydroxybenzoic acid. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Zhang, L., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

-

PubChem. (n.d.). CID 162211371 | C14H8Cl4O6. Retrieved from [Link]

-

Quora. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,5-Difluoro-2-nitrobenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information NMR methodology for complex mixture 'separation'. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022). Which is more acidic : 2,6- dihydroxy benzoic acid or 2-hydroxy benzoic acid?. Retrieved from [Link]

-

Groom, C. R., et al. (2022). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. PubChemLite - this compound (C7H4F2O3) [pubchemlite.lcsb.uni.lu]

- 3. 3,5-difluoro-2-hydroxybenzoic acid [stenutz.eu]

- 4. quora.com [quora.com]

- 5. Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistryguru.com.sg [chemistryguru.com.sg]

- 8. youtube.com [youtube.com]

- 9. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,4-DIFLUORO-2-HYDROXYBENZOIC ACID | 189283-51-0 [chemicalbook.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3,6-Difluoro-2-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,6-difluoro-2-hydroxybenzoic acid, a key intermediate in the development of novel pharmaceuticals and advanced materials. For researchers, scientists, and drug development professionals, understanding the structural and electronic properties of this molecule is paramount. This document synthesizes theoretical predictions and comparative data from analogous compounds to present a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Methodologies for data acquisition and interpretation are discussed, providing a robust framework for the empirical analysis of this and similar fluorinated aromatic compounds.

Introduction: The Significance of this compound

This compound (C₇H₄F₂O₃, Molar Mass: 174.10 g/mol ) is a substituted aromatic carboxylic acid.[1][2] The presence of two electron-withdrawing fluorine atoms, a hydroxyl group, and a carboxylic acid moiety on the benzene ring imparts unique chemical and physical properties to the molecule. These features make it a valuable building block in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic analysis is the cornerstone of its application, ensuring identity, purity, and a deep understanding of its molecular structure.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, establishing a benchmark for its characterization.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its chemical formula.

Predicted Mass Spectrometry Data

While experimental mass spectra are not widely available in public databases, predicted data from computational tools provide a reliable expectation. The following table summarizes the predicted m/z values for various adducts of this compound.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 175.02013 |

| [M+Na]⁺ | 197.00207 |

| [M-H]⁻ | 173.00557 |

| [M+NH₄]⁺ | 192.04667 |

| [M+K]⁺ | 212.97601 |

| [M]⁺ | 174.01230 |

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[3]

Experimental Protocol: High-Resolution Mass Spectrometry

A detailed protocol for acquiring high-resolution mass spectra is outlined below. The choice of ionization technique is critical; Electrospray Ionization (ESI) is generally preferred for this class of compounds due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Ionization Mode: Perform analysis in both positive and negative ESI modes to observe different adducts and enhance confidence in identification.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Compare the experimentally observed m/z values of the molecular ions with the theoretically calculated values to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides information on the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum will reveal the chemical environment of the two aromatic protons.

-

Expected Chemical Shifts (δ): The two aromatic protons are expected to resonate in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing substituents.

-

Splitting Patterns: The protons will exhibit coupling to each other and to the fluorine atoms. The spectrum is anticipated to show two distinct multiplets. The proton at position 4 will be a doublet of doublets due to coupling with the proton at position 5 and the fluorine at position 3. The proton at position 5 will appear as a doublet of triplets (or a more complex multiplet) due to coupling with the proton at position 4 and the two fluorine atoms at positions 3 and 6.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Expected Chemical Shifts (δ):

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to appear in the range of 165-175 ppm.

-

Aromatic Carbons: The seven aromatic carbons will resonate between 100-160 ppm. The carbons directly bonded to fluorine (C3 and C6) will show large one-bond C-F coupling constants. The carbons bonded to the hydroxyl (C2) and carboxylic acid (C1) groups will also have distinct chemical shifts.

-

¹⁹F NMR Spectroscopy: A Key to Fluorinated Compounds

¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[2][4]

-

Expected Chemical Shifts (δ): The two fluorine atoms are in different chemical environments and are expected to show two distinct signals. The chemical shifts will be influenced by the neighboring hydroxyl and carboxylic acid groups. Aromatic fluorine chemical shifts typically appear between -100 and -170 ppm relative to CFCl₃.[5]

-

Splitting Patterns: The fluorine signals will be split by coupling to each other (⁴JFF) and to the aromatic protons (³JHF and ⁴JHF).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-F bonds.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| O-H (Phenolic) | Stretching | ~3400 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Carboxylic Acid) | Stretching | 1720-1680 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-F (Aromatic) | Stretching | 1300-1100 |

| C-O | Stretching | 1320-1210 |

| O-H | Bending | 1440-1395 and 950-910 |

Table 2: Predicted characteristic IR absorption bands for this compound. The broadness of the O-H stretches is due to hydrogen bonding.[6]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Integrated Spectroscopic Analysis Workflow

A holistic approach combining all three spectroscopic techniques is essential for an unambiguous characterization of this compound. The following workflow illustrates the logical progression of analysis.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound, while challenging due to the limited availability of public experimental data, can be effectively achieved through a combination of predictive methods and a systematic experimental approach. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently identify and characterize this important molecule. The integration of MS, NMR, and IR spectroscopy provides a self-validating system for complete structural elucidation, ensuring the quality and reliability of this compound in research and development applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [http://www.docbrown.info/page07/SSnotes/IRspec benzoicacid.htm]([Link] benzoicacid.htm)

-

University of California, Santa Barbara. 19F NMR Reference Standards. [Link]

-

Fluorine NMR. [Link]

-

Gerig, J. T. Fluorine NMR. [Link]

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. PubChemLite - this compound (C7H4F2O3) [pubchemlite.lcsb.uni.lu]

- 4. biophysics.org [biophysics.org]

- 5. colorado.edu [colorado.edu]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,6-Difluoro-2-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,6-Difluoro-2-hydroxybenzoic acid. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting NMR data for complex fluorinated aromatic systems. We will explore the nuanced effects of fluorine substitution on chemical shifts and the diagnostic power of homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F, ¹³C-¹⁹F) spin-spin coupling constants. The guide includes detailed experimental protocols, predicted spectral data, and a discussion of 2D NMR techniques for unambiguous signal assignment, establishing a robust framework for the structural elucidation of this and similar molecules.

Introduction: The Structural Challenge of Fluorinated Aromatics

This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. The precise arrangement of its functional groups—a carboxylic acid, a hydroxyl group, and two fluorine atoms on a benzene ring—creates a unique electronic environment that dictates its chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. However, the presence of fluorine (¹⁹F), a spin I=½ nucleus with 100% natural abundance and a high gyromagnetic ratio, introduces both challenges and opportunities for spectral analysis.[1][2] While it complicates ¹H and ¹³C spectra through extensive spin-spin coupling, this same phenomenon provides profound structural insights, allowing for definitive assignment of substitution patterns. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of this compound, transforming spectral complexity into structural clarity.

Foundational Principles: Chemical Shifts and J-Coupling

A thorough interpretation of the NMR spectra for this molecule requires an understanding of the key parameters: chemical shift (δ) and spin-spin coupling (J).

-

Chemical Shift (δ) : The position of a signal in an NMR spectrum, reported in parts per million (ppm), is determined by the local electronic environment of the nucleus. Electron-withdrawing groups (like fluorine and the carboxylic acid) "deshield" nearby nuclei, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (like the hydroxyl group) "shield" nuclei, moving them upfield (to lower ppm values). The interplay of these effects in this compound results in a distinct chemical shift for each proton and carbon.

-

Spin-Spin Coupling (J-coupling) : This phenomenon, mediated through chemical bonds, arises from the interaction of nuclear spins.[3][4] It splits NMR signals into multiplets and provides direct evidence of connectivity. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the external magnetic field strength and is highly dependent on the number and type of bonds separating the interacting nuclei.[3][5] In this molecule, we will observe:

-

¹H-¹H Coupling : Through-bond coupling between the two aromatic protons.

-

¹H-¹⁹F Coupling : Heteronuclear coupling between protons and fluorine atoms, which can occur over several bonds (long-range coupling).[1]

-

¹³C-¹⁹F Coupling : Strong one-bond couplings and smaller long-range couplings that are invaluable for assigning carbon signals.[5][6]

-

Experimental Workflow for NMR Analysis

A rigorous and reproducible NMR analysis follows a well-defined workflow, from sample preparation to final data interpretation.

Recommended Experimental Protocol

-

Sample Preparation :

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the compound and allows for the observation of the exchangeable hydroxyl and carboxylic acid protons.[7] Other potential solvents include methanol-d₄ or acetone-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is homogeneous and free of particulate matter.

-

-

Data Acquisition :

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum with proton decoupling. This simplifies the spectrum to show only singlets or multiplets arising from ¹³C-¹⁹F coupling.

-

For unambiguous assignment, acquire two-dimensional (2D) spectra:

-

¹H-¹H COSY (Correlation Spectroscopy) : To confirm the coupling relationship between the two aromatic protons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : To identify which protons are directly attached to which carbons.[8][9]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : To probe correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons and confirming the overall connectivity.[10]

-

-

The logical flow of these experiments is depicted in the diagram below.

Caption: Primary spin-spin coupling pathways for H4 and H5.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -COOH | ~13.0 | broad singlet | - | 1H |

| -OH | ~10.5 | broad singlet | - | 1H |

| H5 | ~7.4 - 7.6 | ddd | ³J(H5-H4) ≈ 8.5, ³J(H5-F6) ≈ 10.5, ⁴J(H5-F3) ≈ 6.5 | 1H |

| H4 | ~7.1 - 7.3 | ddd | ³J(H4-H5) ≈ 8.5, ⁴J(H4-F3) ≈ 6.5, ⁵J(H4-F6) ≈ 2.5 | 1H |

Note: ddd stands for doublet of doublet of doublets. The exact chemical shifts and coupling constants are predictive and may vary slightly with experimental conditions.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will display seven signals. The key diagnostic feature will be the large one-bond coupling constants for carbons directly attached to fluorine (C3 and C6) and smaller, multi-bond couplings for the other carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Coupling Constants (J, Hz) |

| C7 (-COOH) | ~168 | d | ³J(C7-F6) ≈ 3-4 |

| C3 | ~159 | dd | ¹J(C3-F3) ≈ 250 , ³J(C3-F6) ≈ 8 |

| C6 | ~157 | dd | ¹J(C6-F6) ≈ 245 , ³J(C6-F3) ≈ 7 |

| C2 (-OH) | ~148 | dd | ²J(C2-F3) ≈ 12, ⁴J(C2-F6) ≈ 3 |

| C5 | ~125 | dd | ²J(C5-F6) ≈ 22, ⁴J(C5-F3) ≈ 4 |

| C4 | ~118 | dd | ²J(C4-F3) ≈ 20, ³J(C4-F6) ≈ 5 |

| C1 | ~114 | dd | ²J(C1-F6) ≈ 18, ³J(C1-F3) ≈ 4 |

Note: d = doublet, dd = doublet of doublets. One-bond C-F couplings (¹J) are highlighted in bold.

The Power of 2D NMR for Unambiguous Assignment

While 1D spectra provide the fundamental data, 2D NMR experiments are essential for irrefutable proof of structure.

-

HSQC : Would show a correlation between the ¹H signal at ~7.1-7.3 ppm and the ¹³C signal at ~118 ppm, definitively assigning them to H4 and C4. A second correlation would link the ¹H signal at ~7.4-7.6 ppm to the ¹³C signal at ~125 ppm, assigning them to H5 and C5.

-

HMBC : This experiment is the key to the full assignment. For example, the proton H5 (~7.5 ppm) would show correlations to C1, C3, and C7. The correlation to C7 (~168 ppm) is particularly diagnostic, as it links the aromatic ring proton to the carboxylic acid group over three bonds. Similarly, H4 would show correlations to C2, C6, and the quaternary C1. These long-range correlations build the molecular skeleton piece by piece, leaving no ambiguity.

Conclusion

The NMR spectral analysis of this compound is a prime example of how detailed interpretation of chemical shifts and, most critically, spin-spin coupling constants can lead to complete structural characterization. The presence of fluorine introduces a layer of complexity that, when properly understood, provides a wealth of information. The characteristic large ¹J(C-F) couplings and the intricate splitting patterns in both the ¹H and ¹³C spectra, caused by multi-bond H-F and C-F interactions, serve as definitive fingerprints for the substitution pattern. By employing a systematic approach that combines 1D and 2D NMR techniques, researchers can confidently elucidate the structure of this and other complex fluorinated molecules, a critical capability in the fields of chemical synthesis and drug discovery.

References

-

J-coupling - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

PSYCHE to Evaluate 1H-19F Coupling Constants. (2017, January 23). University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

19 f chemical shifts and coupling constants. (n.d.). Slideshare. Retrieved from [Link]

-

Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

-

Perera, S. A., & Bartlett, R. J. (1999). NMR Spin−Spin Coupling Constants for Hydrogen Bonds of [F(HF)n]-, n = 1−4, Clusters. Journal of the American Chemical Society, 121(27), 6328-6334. Retrieved from [Link]

-

J-Coupling (Scalar). (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

V J-Coupling. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

-

Multinuclear NMR. (2024, November 12). Chemistry LibreTexts. Retrieved from [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000002). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

H-C one-bond correlations: HSQC. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014, December 16). National Institutes of Health. Retrieved from [Link]

-

Just a few milligrams available for a 13C measurement? (n.d.). Magritek. Retrieved from [Link]

Sources

- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. J-coupling - Wikipedia [en.wikipedia.org]

- 4. weizmann.ac.il [weizmann.ac.il]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.washington.edu [chem.washington.edu]

- 8. chem.as.uky.edu [chem.as.uky.edu]

- 9. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. magritek.com [magritek.com]

Mass spectrometry fragmentation pattern of 3,6-Difluoro-2-hydroxybenzoic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,6-Difluoro-2-hydroxybenzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of this compound, a compound of increasing interest in pharmaceutical and materials science. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we elucidate the principal fragmentation pathways of the deprotonated molecule, [M-H]⁻. The dominant fragmentation channel observed is the characteristic neutral loss of carbon dioxide (CO₂), a hallmark of carboxylate anion fragmentation. Subsequent and competing fragmentation routes, including the elimination of hydrogen fluoride (HF) and water (H₂O), are also explored. This guide presents a detailed experimental protocol, a causal explanation for methodological choices, and a proposed fragmentation scheme grounded in established principles of ion chemistry. The insights herein serve as a foundational reference for researchers engaged in the qualitative and quantitative analysis of fluorinated aromatic compounds.

Introduction to this compound

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring two electron-withdrawing fluorine atoms, a hydroxyl group, and a carboxylic acid moiety, imparts unique chemical properties that make it a valuable building block in organic synthesis. The fluorine atoms can significantly alter the acidity, lipophilicity, and metabolic stability of derivative molecules, making it a key intermediate in the development of novel pharmaceuticals and advanced materials.

Accurate characterization of such molecules is paramount. Mass spectrometry, particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI) and a fragmentation method like Collision-Induced Dissociation (CID), stands as a powerful tool for structural confirmation and quantification.[1][2] Understanding the specific fragmentation pattern of this compound is essential for its unambiguous identification in complex matrices and for differentiating it from structural isomers. This guide provides the fundamental mass spectrometric knowledge required for these applications.

Physicochemical Properties and Mass Spectrometric Profile

A precise understanding of the analyte's properties is the bedrock of any mass spectrometric analysis. The key identifiers for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₃ | [3] |

| Molecular Weight | 174.10 g/mol | N/A |

| Monoisotopic Mass | 174.01285 Da | [3] |

| Predicted [M-H]⁻ m/z | 173.00557 Da | [3] |

| Predicted [M+H]⁺ m/z | 175.02013 Da | [3] |

Mass Spectrometry Methodology: A Self-Validating Workflow

The chosen methodology is designed to provide clear, reproducible fragmentation data. The rationale behind each step is explained to demonstrate the expertise and trustworthiness of the protocol.

Rationale for Method Selection

-

Ionization Technique: Electrospray Ionization (ESI) is selected due to the polar and acidic nature of this compound. ESI is a soft ionization method that efficiently generates intact molecular ions from solution, minimizing in-source fragmentation and preserving the precursor ion for subsequent MS/MS analysis.

-

Ionization Mode: Negative ion mode (ESI-) is the logical choice. Carboxylic acids are readily deprotonated in solution, forming highly stable carboxylate anions, [M-H]⁻.[4] This process is typically more efficient and leads to a stronger signal for this class of compounds compared to protonation in positive mode.

-

Fragmentation Technique: Collision-Induced Dissociation (CID) is a robust and widely used technique to induce fragmentation.[1][2] By accelerating the isolated [M-H]⁻ precursor ion and colliding it with an inert gas (e.g., argon or nitrogen), kinetic energy is converted into internal energy, leading to the cleavage of the weakest chemical bonds in a controlled and reproducible manner.

General Analytical Workflow

The logical flow of the experiment ensures that each stage validates the next, from sample preparation to data interpretation.

Detailed Experimental Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock solution to 1-10 µg/mL in a 50:50 mixture of acetonitrile and deionized water. While the analysis is in negative mode, the addition of 0.1% formic acid to the bulk solvent can aid in the electrospray process by providing protons to neutralize the spray droplet, though it is not for analyte protonation.

-

-

Mass Spectrometer Configuration (Triple Quadrupole or Q-TOF):

-

Ion Source: Electrospray Ionization (ESI)

-

Ion Polarity: Negative

-

Capillary Voltage: -3.0 to -4.5 kV

-

Source Temperature: 120-150 °C

-

Desolvation Gas (N₂): Flow rate and temperature optimized for signal stability (e.g., 600 L/hr at 350 °C).

-

Nebulizer Gas: Optimized for a stable spray.

-

-

MS/MS Analysis Parameters:

-

MS1: Scan for the precursor ion or perform Selected Ion Monitoring (SIM) for the [M-H]⁻ ion at m/z 173.01.

-

Isolation: Use an isolation window of 1-2 Da to select the precursor ion.

-

Collision Gas: Argon at a pressure optimized for fragmentation (e.g., 1-3 x 10⁻³ mbar).

-

Collision Energy: Perform a ramping experiment from 5 to 40 eV to observe the appearance of different fragment ions and determine the optimal energy for characteristic fragmentation (typically 15-25 eV for this class of molecule).

-

MS2: Scan the product ions over a mass range of m/z 40 to 180.

-

Analysis of the Fragmentation Pattern (ESI-)

Upon collisional activation, the deprotonated this compound molecule, with a precursor ion at m/z 173.01 , is expected to follow several distinct fragmentation pathways.

Primary Fragmentation: Decarboxylation

The most common and energetically favorable fragmentation pathway for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂), a mass loss of 44.01 Da.[5][6] This is a charge-remote fragmentation process that results in the formation of a highly stable difluorophenoxide anion.

-

[M-H]⁻ → [M-H-CO₂]⁻

-

m/z 173.01 → m/z 129.00

This fragment at m/z 129.00 is anticipated to be the base peak in the product ion spectrum under typical CID conditions.

Secondary and Competing Fragmentation Pathways

While decarboxylation is dominant, other fragmentation channels can provide additional structural confirmation, particularly at higher collision energies.

-

Loss of Hydrogen Fluoride (HF): The presence of fluorine atoms on the aromatic ring allows for the potential elimination of a neutral HF molecule (mass loss of 20.01 Da). This can occur from the primary fragment.

-

[M-H-CO₂]⁻ → [M-H-CO₂-HF]⁻

-

m/z 129.00 → m/z 109.00

-

-

Loss of Water (H₂O) - The "Ortho Effect": The ortho relationship between the hydroxyl and carboxylate groups can facilitate an intramolecular rearrangement leading to the loss of water (mass loss of 18.01 Da).[7] While this "ortho effect" is well-documented, its prominence can vary. It may occur as a competing pathway from the precursor ion.

-

[M-H]⁻ → [M-H-H₂O]⁻

-

m/z 173.01 → m/z 155.00

-

-

Loss of Carbon Monoxide (CO): A less common but plausible fragmentation from the decarboxylated intermediate involves the loss of CO (mass loss of 28.00 Da), which would indicate a ring-opening event.

-

[M-H-CO₂]⁻ → [M-H-CO₂-CO]⁻

-

m/z 129.00 → m/z 101.00

-

Summary of Predicted Fragmentation Data

The following table summarizes the key ions expected in the ESI- MS/MS spectrum of this compound.

| Ion Description | Proposed Structure | Calculated m/z | Neutral Loss |

| Precursor Ion | [C₇H₃F₂O₃]⁻ | 173.01 | - |

| Primary Fragment | [C₆H₃F₂O]⁻ | 129.00 | CO₂ (44.01 Da) |

| Secondary Fragment | [C₆H₂FO]⁻ | 109.00 | CO₂ + HF (64.02 Da) |

| Ortho-Effect Fragment | [C₇HF₂O₂]⁻ | 155.00 | H₂O (18.01 Da) |

Proposed Fragmentation Scheme

The relationships between the precursor and product ions are visualized in the fragmentation diagram below.

Conclusion

The fragmentation pattern of this compound under negative mode ESI-MS/MS is characterized by a predictable and structurally informative cascade. The primary and most reliable fragmentation is the loss of CO₂ from the deprotonated precursor ion [M-H]⁻ at m/z 173.01 to yield the base peak at m/z 129.00. The presence of secondary fragments resulting from the loss of HF and a competing pathway involving the loss of H₂O provides further diagnostic evidence for structural confirmation. This guide equips researchers with the necessary framework to confidently identify this compound, differentiate it from isomers, and develop robust quantitative methods in complex analytical scenarios.

References

-

Title: Low-energy collision-induced fragmentation of negative ions derived from diesters of aliphatic dicarboxylic acids made with hydroxybenzoic acids Source: Journal of Mass Spectrometry URL: [Link]

-

Title: Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation Source: NIH National Library of Medicine URL: [Link]

-

Title: Proposed fragmentation patterns and characteristic ions of... Source: ResearchGate URL: [Link]

-

Title: LC-MS/MS screening of 2-hydroxybenzoic acid (compound 8). A... Source: ResearchGate URL: [Link]

-

Title: Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Source: MDPI URL: [Link]

-

Title: this compound (C7H4F2O3) Source: PubChem URL: [Link]

-

Title: mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern... Source: Doc Brown's Chemistry URL: [Link]

-

Title: Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers Source: Freie Universität Berlin URL: [Link]

-

Title: Collision-induced dissociation of carboxylate anions from derivatized 5-lipoxygenase metabolites of arachidonic acid Source: PubMed URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: Collision-induced dissociation Source: Wikipedia URL: [Link]

-

Title: Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]

-

Title: mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern... Source: Doc Brown's Chemistry URL: [Link]

-

Title: Collision Induced Dissociation Source: National High Magnetic Field Laboratory URL: [Link]

Sources

- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 2. Collision-Induced Dissociation - MagLab [nationalmaglab.org]

- 3. PubChemLite - this compound (C7H4F2O3) [pubchemlite.lcsb.uni.lu]

- 4. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Low-energy collision-induced fragmentation of negative ions derived from diesters of aliphatic dicarboxylic acids made with hydroxybenzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 3,6-Difluoro-2-hydroxybenzoic acid: A Methodological and Predictive Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a compound's solubility in various organic solvents is a cornerstone of chemical and pharmaceutical research, influencing everything from reaction kinetics to formulation development and bioavailability. This guide provides a comprehensive technical overview of 3,6-Difluoro-2-hydroxybenzoic acid, a key building block in modern synthetic chemistry. While specific quantitative solubility data for this compound is not widely published, this document serves as an in-depth guide to understanding its theoretical solubility profile based on its molecular structure and provides a gold-standard experimental protocol for its empirical determination. We will delve into the physicochemical principles governing its solubility, offer a detailed, field-proven methodology for accurate measurement, and discuss the analytical techniques required for quantification.

Introduction: The Critical Role of Solubility

This compound (CAS No. 749230-37-3) is a halogenated aromatic acid of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two electron-withdrawing fluorine atoms, a hydroxyl group, and a carboxylic acid moiety, make it a valuable precursor for novel pharmaceutical agents and functional materials.

Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that dictates its utility. In drug discovery, poor solubility can lead to unreliable results in in-vitro assays and challenges in achieving therapeutic concentrations in vivo.[1] For process chemists, solubility data is essential for selecting appropriate reaction media, designing efficient purification strategies (like crystallization), and ensuring process safety and scalability. This guide is designed to equip researchers with the foundational knowledge and practical protocols to confidently assess the solubility of this important molecule.

Molecular Characteristics and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of their intermolecular forces.[2][3] The structure of this compound provides clear indicators of its expected behavior.

Key Physicochemical Properties:

-

Molecular Formula: C₇H₄F₂O₃

-

Molecular Weight: 174.10 g/mol

-

Physical Form: Solid[4]

-

Melting Point: 154 - 155 °C[4]

-

Structural Features:

-

Polar Functional Groups: A carboxylic acid (-COOH) and a hydroxyl (-OH) group, both capable of acting as hydrogen bond donors and acceptors.

-

Aromatic Ring: A benzene ring, which introduces some nonpolar character.

-

Fluorine Substituents: Two fluorine atoms, which are highly electronegative and can participate in weaker dipole-dipole interactions.

-

The presence of strong hydrogen-bonding groups (-COOH and -OH) suggests that this compound will exhibit favorable solubility in polar solvents. The carboxylic acid group can ionize, particularly in basic media, which dramatically increases aqueous solubility.[5] The fluorine atoms enhance the acidity of the adjacent protons and influence the molecule's overall electronic distribution.[6]

Predicted Solubility in Common Organic Solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid and hydroxyl groups of the solute. Studies on similar compounds like 3-Fluoro-2-hydroxybenzoic acid confirm high solubility in methanol.[6] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents contain polar functional groups (e.g., carbonyls) that can accept hydrogen bonds from the solute's -OH and -COOH groups. The absence of a donor proton in the solvent may slightly limit solubility compared to protic solvents. 2-Hydroxybenzoic acid shows high solubility in THF and ketones.[7] |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | While polar, these solvents are poor hydrogen bond acceptors and cannot donate hydrogen bonds. Solubility will be primarily driven by dipole-dipole interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Very Low | The nonpolar nature of these solvents is incompatible with the highly polar functional groups of the solute. Van der Waals forces will be the primary, and weaker, mode of interaction. |

| Nonpolar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | The significant mismatch in polarity between the solute and these solvents will result in minimal dissolution.[3] |

Gold-Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is universally regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[8][9][10] It measures the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a specific temperature when excess solid is present. The following protocol is a robust, self-validating system for obtaining reliable data.

Causality Behind the Method

The core principle is to create a suspension of the compound in the solvent and allow it to reach thermodynamic equilibrium—the point where the rate of dissolution equals the rate of precipitation.[10] Agitation facilitates this process, while a defined incubation period ensures equilibrium is truly reached.[11][12] Subsequent separation of the solid and liquid phases allows for the accurate quantification of the dissolved compound in the supernatant.

Materials and Equipment

-

Analyte: this compound (solid form)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Pipettes and tips for accurate liquid handling[11]

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C) and providing agitation.[11]

-

Centrifuge with appropriate vial adapters.

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE) to remove undissolved solids.[1]

-

Autosampler vials for HPLC analysis.

-

Experimental Workflow

The workflow is designed to ensure accuracy and reproducibility.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation: Accurately weigh an amount of this compound into a glass vial that is known to be in excess of its expected solubility. A starting point of ~10-20 mg is often sufficient.[14]

-

Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in a thermostatic shaker set to a constant temperature (typically 25 °C for standard measurements).

-

Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is common for many pharmaceutical compounds.[12] For compounds with very slow dissolution rates, longer times (up to 72 hours) may be necessary.[12] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[10]

-

-

Phase Separation:

-

Remove the vial from the shaker and let it stand undisturbed for a short period to allow larger particles to sediment.

-

For fine suspensions, centrifuge the vial (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid.

-

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining microscopic particles that could otherwise lead to an overestimation of solubility.[1][11]

-

Dilution & Analysis: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample via HPLC-UV.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and specific method for quantifying the concentration of the dissolved analyte.[13][15]

Preparation of Standards

-

Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in a suitable solvent in which it is freely soluble (e.g., methanol or acetonitrile).[15]

-

Calibration Standards: Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected concentration of the diluted solubility samples.[15]

Analytical Workflow

Caption: Workflow for HPLC-UV Quantification.

Calculation

The solubility is calculated using the following formula:

Solubility (mg/mL) = CHPLC × DF

Where:

-

CHPLC is the concentration of the diluted sample as determined from the calibration curve (in mg/mL).

-

DF is the dilution factor used to prepare the sample for analysis.

Safety and Handling

As a responsible scientist, proper handling is paramount. According to safety data sheets, this compound is classified as a substance that causes skin irritation and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[17]

-

First Aid:

-

Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place.[18]

Conclusion

While published quantitative data on the solubility of this compound is scarce, its molecular architecture strongly suggests high solubility in polar protic and aprotic organic solvents, with limited solubility in nonpolar media. This guide provides the scientific rationale for this prediction and, more importantly, equips researchers with a robust, gold-standard protocol for its empirical determination. By meticulously following the shake-flask method coupled with precise HPLC-UV analysis, scientists and drug developers can generate the high-quality, reliable solubility data essential for advancing their research and development objectives.

References

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Apley, M., et al. (2013). Solubility Criteria for Veterinary Drugs—Workshop Report. Pharmaceutical Forum, 39(4).

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSci, 3(1), E2.

- Alves, C., et al. (2015).

- ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?

- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.

- USP. (2018). 1236 SOLUBILITY MEASUREMENTS. In USP 41–NF 36.

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Synquest Labs. (2016). Safety Data Sheet: this compound.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- California State University, Bakersfield. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Thermo Fisher Scientific. (2011). Safety Data Sheet: 4-Fluoro-3-hydroxybenzoic acid.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Pan, L., et al. (2011). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Journal of Pharmaceutical Sciences, 100(4), 1343-1350.

- Boc Sciences. (n.d.). The Chemical Properties and Synthesis Applications of 3-Fluoro-2-hydroxybenzoic Acid.

- Rao, G. V., et al. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 466-474.

- Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- TCI Chemicals. (2025). Safety Data Sheet: 2,6-Difluoro-4-hydroxybenzoic Acid.

- Sigma-Aldrich. (2024).

- Acros Organics. (2021).

- Sigma-Aldrich. (n.d.). This compound.

- Apollo Scientific. (2022). Safety Data Sheet: 2,3-Difluoro-6-hydroxybenzoic acid.

- Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). 2,6-Difluoro-3-hydroxybenzamide.

- Zhang, Y., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Beilstein Journal of Organic Chemistry, 15, 166-171.

- PubChemLite. (n.d.). This compound (C7H4F2O3).

- Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid.

- Sigma-Aldrich. (n.d.). This compound.

- Acree Jr., W. E., & Abraham, M. H. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. youtube.com [youtube.com]

- 3. chem.ws [chem.ws]

- 4. synquestlabs.com [synquestlabs.com]

- 5. edu.rsc.org [edu.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K - UNT Digital Library [digital.library.unt.edu]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. improvedpharma.com [improvedpharma.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. pharmaguru.co [pharmaguru.co]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

A Comprehensive Guide to the Theoretical and Computational Investigation of 3,6-Difluoro-2-hydroxybenzoic Acid: A Keystone for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational exploration of 3,6-Difluoro-2-hydroxybenzoic acid. In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and pharmacokinetic properties. This document serves as an in-depth resource for researchers, computational chemists, and drug development professionals, detailing the application of robust computational methodologies to elucidate the structural, electronic, and interactive properties of this promising molecule. By leveraging Density Functional Theory (DFT), molecular docking, and advanced spectroscopic simulations, we present a self-validating system of protocols designed to unlock the full potential of this compound in rational drug design.

Introduction: The Strategic Significance of Fluorinated Benzoic Acids

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated benzoic acids, in particular, have garnered significant attention as versatile building blocks and active pharmaceutical ingredients. Derivatives of fluorinated benzoic acid have demonstrated a spectrum of biological activities, including antimicrobial and anticancer properties.[1] The 2-hydroxybenzoic acid (salicylic acid) moiety itself is a well-established pharmacophore, and its combination with fluorine atoms presents a compelling avenue for the design of novel therapeutics, such as selective SIRT5 inhibitors.[2]

This guide focuses specifically on this compound, a molecule poised for significant interest. The strategic placement of two fluorine atoms on the phenyl ring, ortho and meta to the carboxyl group, is anticipated to introduce unique electronic and conformational characteristics. Understanding these characteristics at a quantum mechanical level is paramount for predicting its behavior in biological systems and for its rational application in drug design.

This document will provide a detailed exposition of the theoretical and computational methodologies that can be employed to build a comprehensive in-silico profile of this compound. We will delve into the causality behind the selection of specific computational techniques and provide field-proven, step-by-step protocols for their implementation.

Molecular Structure and Properties: A Quantum Chemical Approach

A foundational understanding of a molecule's three-dimensional structure and electronic properties is a prerequisite for any drug design campaign. Density Functional Theory (DFT) has emerged as a powerful and accurate computational method for this purpose.[3][4][5][6]

Structural Optimization and Conformational Analysis

The initial step in the computational investigation of this compound is to determine its most stable three-dimensional conformation. The intramolecular interactions, particularly between the hydroxyl, carboxyl, and fluorine substituents, will dictate the molecule's overall shape and reactivity.

Experimental Protocol: Geometry Optimization

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: B3LYP functional. This hybrid functional is widely used and provides a good balance between accuracy and computational cost for organic molecules.[4][6]

-

Basis Set: 6-311++G(d,p). This basis set is recommended for its inclusion of polarization and diffuse functions, which are crucial for accurately describing the electronic distribution in a molecule with electronegative atoms like fluorine and oxygen.[5]

-

Procedure: a. Construct the initial 3D structure of this compound using a molecular builder. b. Perform a geometry optimization calculation without any symmetry constraints. c. Verify that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Illustrative Data: Optimized Geometric Parameters

| Parameter | Predicted Value (Å/°) |

| C1-C2 Bond Length | 1.40 |

| C-F Bond Length | 1.35 |

| O-H (hydroxyl) Bond Length | 0.97 |

| C=O (carboxyl) Bond Length | 1.22 |

| C-O-H (carboxyl) Angle | 105.0 |

| Dihedral Angle (ring-carboxyl) | ~0 (planar) |

Note: These are illustrative values. Actual values would be obtained from the output of the DFT calculation.

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and its ability to participate in charge transfer interactions.

Workflow for Frontier Molecular Orbital Analysis

Caption: Workflow for Frontier Molecular Orbital Analysis.

Illustrative Data: Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are illustrative values.

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Spectroscopic Characterization: Bridging Theory and Experiment

Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra. By simulating vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, we can gain a deeper understanding of the molecule's structure and electronic transitions.

Vibrational Analysis (FT-IR and Raman)

Vibrational spectroscopy is sensitive to the specific bonds and functional groups within a molecule. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the assignment of experimental spectra.[5]

Experimental Protocol: Vibrational Frequency Calculation

-

Software: Gaussian, ORCA, or equivalent.

-

Method: B3LYP/6-311++G(d,p), using the optimized geometry.

-

Procedure: a. Perform a frequency calculation on the optimized structure. b. The output will contain the vibrational frequencies, IR intensities, and Raman activities. c. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors. For B3LYP/6-311++G(d,p), a scaling factor of ~0.967 is often used.

Key Vibrational Modes to Analyze:

-

O-H stretch (hydroxyl and carboxyl): These will appear as broad bands in the high-frequency region of the IR spectrum.

-

C=O stretch (carboxyl): A strong, characteristic peak.

-

C-F stretches: These will appear in the fingerprint region and are indicative of the fluorination pattern.

-

Aromatic C-H and C-C stretches: Characteristic of the benzene ring.

Electronic Spectra (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. It provides information about the electronic transitions between molecular orbitals.[5][6]

Experimental Protocol: UV-Vis Spectrum Simulation

-

Software: Gaussian, ORCA, or equivalent.

-

Method: TD-DFT (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Procedure: a. Run a TD-DFT calculation, specifying the number of excited states to compute. b. The output will provide the excitation energies (which can be converted to wavelengths), oscillator strengths (related to peak intensity), and the nature of the electronic transitions (e.g., π -> π*).

Molecular Interactions: Docking Studies and Drug Development Potential

For drug development professionals, understanding how this compound interacts with biological macromolecules is of paramount importance. Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand to a protein target.[7][8][9]

Workflow for Molecular Docking

Caption: Generalized workflow for molecular docking studies.

Hypothetical Application: Targeting SIRT5

Given that 2-hydroxybenzoic acid derivatives have been identified as selective SIRT5 inhibitors, a molecular docking study of this compound into the active site of SIRT5 would be a logical and insightful investigation.[2] The docking results would predict the binding pose and score, and analysis of the pose would reveal key interactions (e.g., hydrogen bonds, electrostatic interactions, and hydrophobic contacts) with the protein's amino acid residues. The fluorine atoms may participate in favorable orthogonal multipolar interactions, enhancing binding affinity.

Conclusion and Future Perspectives

The theoretical and computational methodologies outlined in this guide provide a robust and scientifically rigorous framework for the in-depth characterization of this compound. By systematically applying DFT for structural and electronic analysis, TD-DFT for spectroscopic prediction, and molecular docking for evaluating biological interactions, researchers can build a comprehensive in-silico profile of this molecule. This knowledge is invaluable for accelerating its development as a potential therapeutic agent or as a key intermediate in the synthesis of more complex bioactive compounds.

Future work should focus on validating these computational predictions with experimental data. The synthesis of this compound, followed by X-ray crystallography, NMR, FT-IR, and UV-Vis spectroscopy, would provide a direct comparison to the theoretical results. Furthermore, in vitro biological assays are necessary to confirm the computationally predicted interactions with protein targets. The synergy between these computational and experimental approaches represents the future of efficient and rational drug discovery.

References

-

PubChem. This compound (C7H4F2O3). National Center for Biotechnology Information. [Link]

-

Ravi Kiran, B., Palakshamurthy, B. S., Vijayakumar, G. R., & Bharath, H. S. (2014). 3,4-Difluoro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o519. [Link]

-

Ilies, M. A., & Bilius, V. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. Molecules, 25(24), 5828. [Link]

-

Al-Dajani, M. T. M., Wahab, H. A., Mohamed, N., Yeap, C. S., & Fun, H.-K. (2010). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2109. [Link]

-

Zhang, Y., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 166-169. [Link]

-

Zhang, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 240, 114583. [Link]

-

Le, T. B., et al. (2022). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. International Journal of Molecular Sciences, 23(19), 11252. [Link]

-

Ilies, M., & Bilius, V. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. Molecules, 25(24), 5828. [Link]

-

Stenutz. 3,5-difluoro-2-hydroxybenzoic acid. [Link]

-

PubChem. 2,6-Difluoro-3-hydroxy-5-methylbenzoic Acid. National Center for Biotechnology Information. [Link]

-

Zhang, Y., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. [Link]

-

Le, T. B., et al. (2022). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Molecules, 27(19), 6619. [Link]

-

A. A. El-Gohary, et al. (2017). Spectroscopic and molecular structure (monomeric and dimeric structure) investigation of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid by DFT method: A combined experimental and theoretical study. Journal of Molecular Structure, 1130, 809-822. [Link]

-

Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196. [Link]

-

Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. [Link]

-

Adole, V. A., et al. (2023). DFT calculations on three 2,3-dihydrobenzofuran linked chalcones: Structural, HOMO-LUMO and spectroscopic (UV-Vis and IR) interpretation. Vietnam Journal of Chemistry, 61(1), 1-11. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2010). A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers. The Journal of Chemical Thermodynamics, 42(10), 1265-1273. [Link]

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

Sources

- 1. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]